molecular formula C11H18O5 B1584403 (1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane CAS No. 20881-04-3

(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

Cat. No.: B1584403
CAS No.: 20881-04-3
M. Wt: 230.26 g/mol
InChI Key: NKZDPBSWYPINNF-BZNPZCIMSA-N
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Properties

IUPAC Name

(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDPBSWYPINNF-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@H](O1)[C@@H]3[C@H](O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174993
Record name alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20881-04-3
Record name alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020881043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Reactant of Route 2
Reactant of Route 2
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Reactant of Route 3
Reactant of Route 3
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Reactant of Route 4
Reactant of Route 4
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Reactant of Route 5
Reactant of Route 5
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Reactant of Route 6
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Customer
Q & A

Q1: What is the significance of 1,2:3,5-Di-O-isopropylidene-α-D-xylofuranose (DX) in the context of renewable energy?

A1: DX represents a key component of a novel bio-crude derived from the ketalization of sugarcane bagasse. [, ] This bio-crude possesses properties compatible with existing petroleum infrastructure, making it a promising candidate for green fuel production. [, ] Essentially, DX acts as a bridge between abundant biomass resources and the production of sustainable hydrocarbons.

Q2: How does DX perform under typical refinery conditions, and what types of fuels can be produced?

A2: Research has shown that DX can be effectively converted into green hydrocarbons using processes typically employed in oil refineries, namely Fluidized Catalytic Cracking (FCC) and Hydroconversion (HDC). [] When subjected to FCC, DX primarily yields mono-aromatics suitable for gasoline. [] On the other hand, HDC processing of DX generates predominantly saturated and naphthenic hydrocarbons with chain lengths exceeding seven carbons, holding potential as diesel and jet fuel components. []

Q3: What are the advantages of utilizing catalysts like beta zeolites in converting DX to hydrocarbons?

A3: Beta zeolites have demonstrated remarkable efficiency in converting DX-containing mixtures into hydrocarbons while minimizing coke formation. [] These catalysts exhibit high liquid product yields and can be further enhanced by steam treatment to regulate acid site density and reduce coke production. [] Additionally, incorporating beta zeolites into catalyst matrices improves DX conversion by leveraging active sites within the matrix. []

Q4: What challenges are associated with directly using biomass in traditional refinery processes, and how does the conversion to DX address these challenges?

A4: Biomass, in its raw form, presents several challenges for direct use in conventional refineries. Its highly functionalized nature leads to undesirable side reactions, hindering efficient hydrocarbon production. [] Transforming biomass into DX via ketalization creates a stable, dense bio-crude that is more compatible with refinery processes, paving the way for sustainable green fuel production. [, ]

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